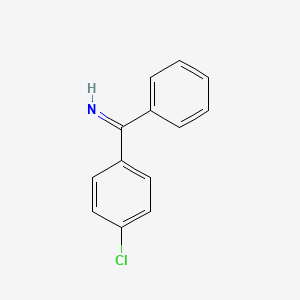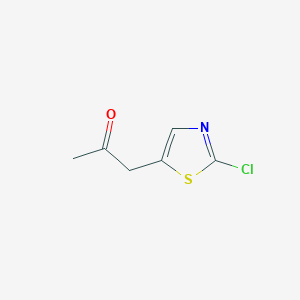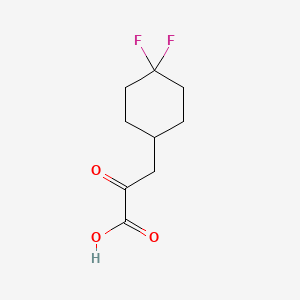
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid is a chemical compound characterized by its unique structure, which includes a difluorocyclohexyl group attached to an oxopropanoic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid typically involves the introduction of the difluorocyclohexyl group to a propanoic acid derivative. One common method includes the reaction of 4,4-difluorocyclohexanone with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The oxopropanoic acid moiety may also play a role in the compound’s overall activity by participating in hydrogen bonding or other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexyl)acetic acid: Similar in structure but with an acetic acid moiety instead of oxopropanoic acid.
3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid: Contains an additional fluorine atom on the propanoic acid moiety.
2-(4,4-Difluorocyclohexyl)propanoic acid: Lacks the oxo group present in 3-(4,4-Difluorocyclohexyl)-2-oxopropanoic acid.
Uniqueness
This compound is unique due to the presence of both the difluorocyclohexyl group and the oxopropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H12F2O3 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
3-(4,4-difluorocyclohexyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6H,1-5H2,(H,13,14) |
InChI-Schlüssel |
FLMVOSKYOQTKME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC(=O)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


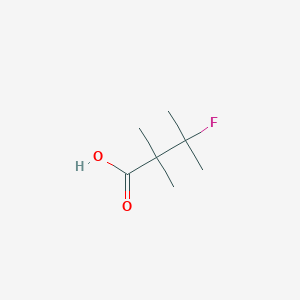

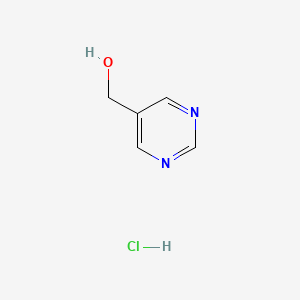



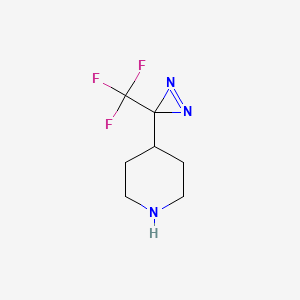
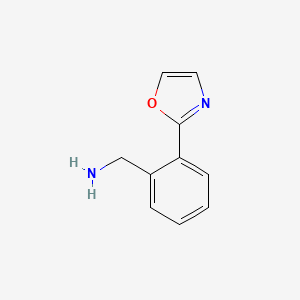
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
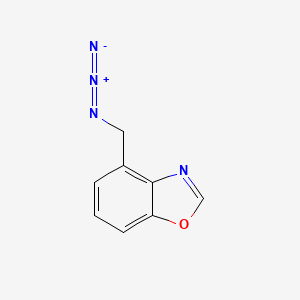
![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

